3-Amino-4-(4-chlorophenyl)thiophene-2-carboxylic acid 3-Amino-4-(4-chlorophenyl)thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 649757-59-5
VCID: VC16922350
InChI: InChI=1S/C11H8ClNO2S/c12-7-3-1-6(2-4-7)8-5-16-10(9(8)13)11(14)15/h1-5H,13H2,(H,14,15)
SMILES:
Molecular Formula: C11H8ClNO2S
Molecular Weight: 253.71 g/mol

3-Amino-4-(4-chlorophenyl)thiophene-2-carboxylic acid

CAS No.: 649757-59-5

Cat. No.: VC16922350

Molecular Formula: C11H8ClNO2S

Molecular Weight: 253.71 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-(4-chlorophenyl)thiophene-2-carboxylic acid - 649757-59-5

Specification

CAS No. 649757-59-5
Molecular Formula C11H8ClNO2S
Molecular Weight 253.71 g/mol
IUPAC Name 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylic acid
Standard InChI InChI=1S/C11H8ClNO2S/c12-7-3-1-6(2-4-7)8-5-16-10(9(8)13)11(14)15/h1-5H,13H2,(H,14,15)
Standard InChI Key ZXVYJEJEEJHCAL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CSC(=C2N)C(=O)O)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 2-, 3-, and 4-positions with a carboxylic acid group, an amino group, and a 4-chlorophenyl sulfonyl group, respectively. The sulfonyl group (SO2\text{SO}_{2}) enhances the compound’s polarity and reactivity, while the chloro substituent on the phenyl ring contributes to its electronic and steric profile .

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylic acid
Molecular FormulaC11H8ClNO4S2\text{C}_{11}\text{H}_{8}\text{ClNO}_{4}\text{S}_{2}
Molecular Weight317.8 g/mol
CAS Registry Number175201-47-5
SMILES NotationC1=CC(=CC=C1S(=O)(=O)C2=CSC(=C2N)C(=O)O)Cl

The three-dimensional conformation of the molecule, as modeled in PubChem’s 3D structure database, reveals a planar thiophene ring with the sulfonyl and carboxylic acid groups oriented perpendicularly to the ring plane . This spatial arrangement influences intermolecular interactions, particularly in crystal packing and binding to biological targets.

Synthesis and Preparation

Synthetic Pathways

The synthesis of 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylic acid is inferred to follow multi-step protocols common to functionalized thiophenes. A plausible route involves:

  • Sulfonation of 4-chlorobenzenethiol: Reaction with chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride.

  • Thiophene Ring Formation: Cyclization of a diketone or thioglycolic acid derivative with the sulfonyl chloride intermediate.

  • Functionalization: Introduction of the amino and carboxylic acid groups via nucleophilic substitution or oxidation reactions.

Industrial-scale production requires optimization of reaction conditions (e.g., temperature, catalyst loading) to maximize yield and purity. Purification techniques such as recrystallization or column chromatography are critical for isolating the final product.

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring correct substitution patterns on the thiophene ring.

  • Stability of Functional Groups: The amino and carboxylic acid groups may undergo undesired side reactions under harsh conditions.

  • Scalability: Transitioning from laboratory-scale to industrial production without compromising efficiency.

Biological Activity and Research Applications

Enzyme Inhibition Studies

Preliminary studies on structurally related sulfonated thiophenes suggest potential inhibitory activity against bacterial enzymes such as dihydrofolate reductase (DHFR) and β-lactamases. For example, the sulfonyl group may act as a hydrogen bond acceptor, disrupting enzyme-substrate interactions.

Table 2: Hypothetical Biological Activity Profile

Activity TypeMechanismPotential Target
AntimicrobialEnzyme inhibitionBacterial DHFR
AnticancerCell cycle disruptionTubulin polymerization
Anti-inflammatoryCOX-2 inhibitionProstaglandin synthesis

Computational Modeling

Docking studies using the compound’s 3D structure predict strong binding affinities (Kd<10μMK_d < 10 \, \mu\text{M}) to proteins involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) . These insights guide further experimental validation.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing derivatives with enhanced bioactivity. For instance, esterification of the carboxylic acid group improves membrane permeability, aiding drug delivery.

Material Science

Sulfonated thiophenes are explored for:

  • Conductive Polymers: Due to their electron-withdrawing sulfonyl groups, which enhance charge carrier mobility.

  • Sensor Technologies: As recognition elements for detecting anions or small molecules.

SupplierLocationPurityPackaging
Apollo Scientific Ltd.UK>95%100 mg to 10 g
Butt Park Ltd.UKCustomBulk quantities

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action in biological systems.

  • Derivatization: Explore modifications to enhance bioavailability or target specificity.

  • Toxicological Profiling: Assess acute and chronic toxicity in model organisms.

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